Validoxylamine A

Description

Zinc Laurate is a white powder with a slightly waxy odor. It is used as a dry binder in the personal care and cosmetics industry. The strong cohesive properties of dry binders make them easier to disperse allowing the formulator to decrease the amount of lipids. They are also hydrophobic, and simplify the pressing of powders.

Lithium perchlorate is the chemical compound with the formula LiClO4. This white crystalline salt is noteworthy for its high solubility in many solvents. It exists both in anhydrous form and as a trihydrate. Lithium perchlorate is used as a source of oxygen in some chemical oxygen generators. It decomposes at about 400

Properties

IUPAC Name |

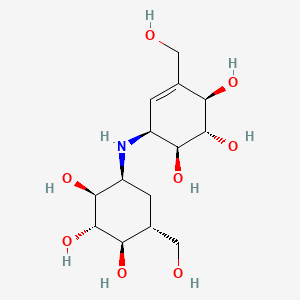

4-(hydroxymethyl)-6-[[2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino]cyclohex-4-ene-1,2,3-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO8/c16-3-5-1-7(11(20)13(22)9(5)18)15-8-2-6(4-17)10(19)14(23)12(8)21/h1,6-23H,2-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCJYNBLLJHFIIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)O)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00959504 |

Source

|

| Record name | 4-(Hydroxymethyl)-6-{[2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino}cyclohex-4-ene-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38665-10-0 |

Source

|

| Record name | 4-(Hydroxymethyl)-6-{[2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino}cyclohex-4-ene-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Origin of Validoxylamine A: A Technical Whitepaper

Abstract

Validoxylamine A, a potent aminocyclitol inhibitor of trehalase, stands as a significant molecule in both agrochemical and biomedical research. Initially identified as the core aglycone of the antifungal antibiotic Validamycin A, its discovery and biosynthesis have been the subject of extensive investigation. This document provides an in-depth technical overview of the discovery, origin, and biosynthetic pathway of Validoxylamine A. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, structured quantitative data, and visual representations of key biological and experimental processes.

Discovery and Origin

Validoxylamine A was first identified as a key structural component of the validamycin complex of antibiotics. These antibiotics were originally isolated from the fermentation broth of a soil microorganism.

Producing Microorganism

The primary natural source of Validoxylamine A is the Gram-positive bacterium, Streptomyces hygroscopicus. Specifically, strains such as Streptomyces hygroscopicus var. limoneus and Streptomyces hygroscopicus var. jinggangensis 5008 have been identified as producers.[1] A patent filed in the 1970s describes the isolation of a Streptomyces strain from a soil sample collected in Akashi City, Hyogo Prefecture, Japan, which was found to produce validamycins and validoxylamines.[2]

Identification as a Precursor

Initial studies on the validamycin complex revealed that Validamycin A is a pseudotrisaccharide composed of a D-glucose moiety linked to Validoxylamine A. Validoxylamine A itself is a secondary amine formed from two C7-cyclitol units: validamine and valienamine. It was later determined that Validoxylamine A is a direct biosynthetic precursor to Validamycin A.[1][3] This was definitively demonstrated through gene inactivation studies, where the disruption of the glucosyltransferase gene (valG) in the Validamycin A biosynthetic gene cluster resulted in the accumulation of Validoxylamine A.[1][3]

Biosynthesis of Validoxylamine A

The biosynthesis of Validoxylamine A is a complex enzymatic process that originates from primary metabolism. The pathway has been largely elucidated through genetic and biochemical studies of the val gene cluster in Streptomyces hygroscopicus.

The biosynthesis begins with sedoheptulose 7-phosphate, a key intermediate in the pentose phosphate pathway.[4] A series of enzymatic reactions, including cyclization, phosphorylation, epimerization, and oxidation, lead to the formation of two key C7-cyclitol intermediates. A crucial step is the C-N bond formation between these two units, catalyzed by a pseudo-glycosyltransferase, to form the phosphorylated precursor of Validoxylamine A. A final dephosphorylation step yields Validoxylamine A.

Experimental Methodologies

Fermentation for Validoxylamine A Production

The production of Validoxylamine A can be achieved through the fermentation of Streptomyces hygroscopicus or engineered strains.

-

Microorganism: Streptomyces hygroscopicus var. jinggangensis 5008 or a genetically modified strain (e.g., valG knockout mutant for accumulation of Validoxylamine A).

-

Media:

-

Seed Medium (TSBY): Tryptone Soya Broth.

-

Fermentation Medium (SFM): Soy flour-mannitol medium.

-

-

Culture Conditions:

-

Inoculate a loopful of spores into 50 mL of TSBY medium in a 250 mL flask.

-

Incubate at 30°C for 48 hours on a rotary shaker (220 rpm).

-

Transfer 5 mL of the seed culture to 50 mL of SFM medium in a 250 mL flask.

-

Incubate at 30°C for 5-11 days on a rotary shaker (220 rpm).[1]

-

-

Analysis: The fermentation broth can be analyzed by HPLC and LC-MS/MS to monitor the production of Validoxylamine A.[4]

Isolation and Purification of Validoxylamine A

A common method for obtaining pure Validoxylamine A is through the acid-catalyzed hydrolysis of its glycosylated form, Validamycin A.

-

Starting Material: Commercially available Validamycin A.

-

Protocol:

-

Dissolve Validamycin A in 1 M sulfuric acid.

-

Heat the solution at 100°C for 1 hour.

-

Cool the reaction mixture and neutralize with a strong base (e.g., NaOH) to pH 7.0.

-

The resulting solution containing Validoxylamine A can be further purified using cation-exchange chromatography.

-

Heterologous Production in Streptomyces lividans

Streptomyces lividans is a suitable host for the heterologous expression of the Validoxylamine A biosynthetic genes.

-

Host Strain: Streptomyces lividans 1326.

-

Expression Plasmid: A plasmid containing the necessary structural genes from the val cluster (e.g., valA, B, C, K, L, M, N).[1]

-

Transformation: Introduce the expression plasmid into S. lividans protoplasts via polyethylene glycol-mediated transformation.

-

Culture and Analysis: Grow the recombinant S. lividans strain in a suitable fermentation medium and analyze the culture supernatant for the production of Validoxylamine A using LC-MS/MS.

Quantitative Data

| Parameter | Value | Organism/System | Reference |

| Molecular Weight | 335.35 g/mol | - | [5] |

| Molecular Formula | C₁₄H₂₅NO₈ | - | [5] |

| Mass (m/z) | 336.1 [M+H]⁺ | ESI-MS | [1] |

| MS/MS Fragmentation | 336.1 → 178.1 | ESI-MS/MS | [1] |

| Trehalase Inhibition (Ki) | 4.3 x 10⁻¹⁰ M | Spodoptera litura (tobacco cutworm) | |

| Trehalase Inhibition (Ki) | 1.9 x 10⁻⁹ M | Rhizoctonia solani | |

| Validamycin A Yield | ~1.5 g/L (indicative for precursor) | S. hygroscopicus 5008 |

Mechanism of Action: Trehalase Inhibition

Validoxylamine A exerts its biological effects primarily through the potent and competitive inhibition of the enzyme trehalase (EC 3.2.1.28).[5] Trehalase is crucial for the hydrolysis of trehalose into two glucose molecules, a vital energy source in many fungi and insects. By inhibiting this enzyme, Validoxylamine A disrupts the energy metabolism of these organisms, leading to growth inhibition and, ultimately, cell death.[1][4] This targeted mechanism of action makes it an effective antifungal and insecticidal agent.

Conclusion

The discovery of Validoxylamine A, stemming from research into the Validamycin antibiotics produced by Streptomyces hygroscopicus, has unveiled a molecule with significant biological activity. Elucidation of its biosynthetic pathway has not only provided fundamental insights into microbial secondary metabolism but has also opened avenues for the engineered production of Validoxylamine A and its derivatives. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for researchers aiming to further explore the therapeutic and agrochemical potential of this potent trehalase inhibitor.

References

- 1. Trehalase inhibitors, validoxylamine A and related compounds as insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhanced production of validamycin A in Streptomyces hygroscopicus 5008 by engineering validamycin biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Time-dependent inhibition of porcine kidney trehalase by aminosugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

A Technical Guide to the Biosynthesis of Validoxylamine A from Validamycin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the biosynthesis of Validoxylamine A, a potent trehalase inhibitor and a key intermediate in the production of the antifungal agent Validamycin A. The document details two primary methodologies for obtaining Validoxylamine A from Validamycin A: engineered biosynthesis through genetic manipulation of Streptomyces hygroscopicus and enzymatic hydrolysis using various microbial sources. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the core processes to facilitate research and development in this area.

Introduction

Validamycin A is an aminoglycoside antibiotic widely used in agriculture as a fungicide, particularly against rice sheath blight caused by Rhizoctonia solani.[1][2][3] Its mechanism of action involves the inhibition of trehalase, a crucial enzyme in the energy metabolism of fungi.[3] Validoxylamine A is the core aminocyclitol structure of Validamycin A and a more potent inhibitor of trehalase.[4] The conversion of Validamycin A to Validoxylamine A is a critical step, not only for structure-activity relationship studies but also for the semi-synthesis of other bioactive validamycin derivatives.[5][6] This guide explores the biosynthetic routes from Validamycin A to Validoxylamine A, providing a technical framework for its production and analysis.

Biosynthetic Pathways

The production of Validoxylamine A from Validamycin A can be achieved through two principal biological methods:

-

Engineered Biosynthesis in Streptomyces hygroscopicus : This approach involves the genetic modification of the Validamycin A producing organism, Streptomyces hygroscopicus. By inactivating the valG gene, which encodes a glycosyltransferase responsible for the final glucosylation step to form Validamycin A, the biosynthetic pathway is halted at the precursor stage, leading to the accumulation of Validoxylamine A.[7][8]

-

Enzymatic Hydrolysis of Validamycin A : This method utilizes enzymes, either from microbial whole cells or as purified preparations, to cleave the glycosidic bond of Validamycin A, releasing Validoxylamine A. Various microorganisms have been shown to possess this hydrolytic capability.

The following diagram illustrates the overarching biosynthetic relationship:

Experimental Protocols

Engineered Production of Validoxylamine A in Streptomyces hygroscopicus

This protocol is based on the inactivation of the valG gene in S. hygroscopicus 5008.[7][8]

3.1.1. Gene Inactivation Workflow

3.1.2. Fermentation and Extraction

-

Inoculum Preparation : Prepare a seed culture of the S. hygroscopicus valG mutant in a suitable medium (e.g., TSB) and incubate for 2-3 days at 28-30°C with shaking.

-

Production Culture : Inoculate the production medium with the seed culture. A typical production medium contains soluble starch, yeast extract, peptone, and mineral salts.

-

Fermentation : Incubate the production culture for 7-10 days at 28-30°C with vigorous shaking.

-

Harvesting : Separate the mycelium from the culture broth by centrifugation or filtration.

-

Extraction : Adjust the pH of the supernatant to alkaline (pH 8-9) and apply it to a cation exchange chromatography column (e.g., Amberlite IRC-50).

-

Elution : Wash the column with deionized water and elute Validoxylamine A with a dilute ammonia solution.

-

Purification : Further purify the eluted fraction by size-exclusion chromatography or preparative HPLC.

Enzymatic Hydrolysis of Validamycin A

This protocol describes a general method for the enzymatic hydrolysis of Validamycin A using microbial cells.

3.2.1. General Workflow for Enzymatic Hydrolysis

3.2.2. Example Protocol using Flavobacterium saccharophilum

-

Cultivation : Grow Flavobacterium saccharophilum in a nutrient-rich medium until the late logarithmic or early stationary phase.

-

Cell Preparation : Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer, pH 7.0). The washed cells can be used directly as a whole-cell biocatalyst.

-

Hydrolysis Reaction : Resuspend the cells in a buffered solution containing Validamycin A. The substrate concentration can range from 1 to 10 mg/mL.

-

Incubation : Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) with gentle agitation for 24-72 hours.

-

Monitoring and Termination : Monitor the conversion of Validamycin A to Validoxylamine A using HPLC. Once the reaction is complete, terminate it by removing the cells by centrifugation.

-

Purification : Purify Validoxylamine A from the supernatant using the chromatographic methods described in section 3.1.2.

Quantitative Data Summary

The following tables summarize quantitative data related to the production of Validoxylamine A.

Table 1: Production of Validoxylamine A by Engineered S. hygroscopicus

| Strain | Genetic Modification | Production Titer of Validoxylamine A | Reference |

| S. hygroscopicus LL-1 | In-frame deletion of valG | Significant accumulation observed | [8] |

| S. hygroscopicus TC03 | Amplification of val gene cluster | Decreased accumulation of Validoxylamine A | [5][9] |

Table 2: Microbial Hydrolysis of Validamycin A

| Microorganism | Time (days) | Validamycin A Degraded (%) | Validoxylamine A Formed (relative amount) |

| Pseudomonas denitrificans | 1 | 50 | ++ |

| Pseudomonas denitrificans | 2 | 100 | + (further degraded) |

| Brevibacterium protophormiae | 2 | 35 | +++ |

| Brevibacterium protophormiae | 4 | 70 | ++++ |

Note: The amount of Validoxylamine A is indicated qualitatively based on the source data.

Purification and Analytical Methods

Purification

As outlined in the experimental protocols, the purification of the basic compound Validoxylamine A is typically achieved through cation exchange chromatography followed by further polishing steps such as size-exclusion chromatography or preparative high-performance liquid chromatography (HPLC) .

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the quantification of Validoxylamine A.

5.2.1. HPLC Conditions

A common method for the analysis of Validoxylamine A involves:

-

Column : A C18 reversed-phase column.

-

Mobile Phase : An isocratic or gradient elution with a mixture of a buffered aqueous phase (e.g., phosphate buffer with an ion-pairing reagent) and an organic modifier (e.g., methanol or acetonitrile).

-

Detection : Refractive Index Detector (RID) or Mass Spectrometry (MS). The retention time for Validoxylamine A is typically shorter than that of Validamycin A under reversed-phase conditions.[8] For instance, in one study, the retention time of Validamycin A was 9.7 minutes, while that of Validoxylamine A was 6.5 minutes.[8]

-

Quantification : Quantification is performed by comparing the peak area of the sample to a standard curve prepared with purified Validoxylamine A.

5.2.2. Method Validation

For use in a regulated environment, the analytical method for Validoxylamine A should be validated according to ICH Q2(R1) guidelines, demonstrating its suitability for the intended purpose.[2] Key validation parameters include:

-

Specificity : The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy : The closeness of the test results obtained by the method to the true value.

-

Precision : The degree of scatter of a series of measurements under the same conditions (repeatability and intermediate precision).

-

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ) : The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

Conclusion

This technical guide has detailed the primary biosynthetic routes for producing Validoxylamine A from Validamycin A, namely through the engineered biosynthesis in S. hygroscopicus and by enzymatic hydrolysis. The provided experimental workflows, protocols, and quantitative data serve as a valuable resource for researchers and professionals in the fields of biotechnology, microbiology, and drug development. The ability to efficiently produce and analyze Validoxylamine A is crucial for further research into its therapeutic potential and for the development of novel antifungal and insecticidal agents.

References

- 1. All eight possible mono-beta-D-glucosides of validoxylamine A. I. Preparation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. netpharmalab.es [netpharmalab.es]

- 3. researchgate.net [researchgate.net]

- 4. Structural and Functional Analysis of Validoxylamine A 7′-phosphate Synthase ValL Involved in Validamycin A Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhanced production of validamycin A in Streptomyces hygroscopicus 5008 by engineering validamycin biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biopharminternational.com [biopharminternational.com]

- 7. Functional analysis of the validamycin biosynthetic gene cluster and engineered production of validoxylamine A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. researchgate.net [researchgate.net]

Validoxylamine A chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Validoxylamine A is a potent aminocyclitol inhibitor of the enzyme trehalase, playing a crucial role as the active metabolite of the agricultural fungicide and potential antibiotic, Validamycin A. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of Validoxylamine A. Detailed experimental protocols for its synthesis and isolation, along with spectral analysis data, are presented to support further research and development.

Chemical Structure and Properties

Validoxylamine A is an amino cyclitol composed of two seven-carbon cyclitol units linked by a secondary amine bridge.[1] Its systematic IUPAC name is (1S,2S,3R,6S)-4-(hydroxymethyl)-6-[[(1S,2S,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino]cyclohex-4-ene-1,2,3-triol.[1]

Chemical Structure:

Table 1: Physicochemical Properties of Validoxylamine A

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₅NO₈ | [1] |

| Molecular Weight | 335.35 g/mol | [1] |

| Appearance | White to Off-White Solid | [2] |

| Solubility | Slightly soluble in DMSO and Methanol. Soluble in water. | [2] |

| Predicted Boiling Point | 602.6 ± 55.0 °C | |

| Predicted pKa | 13.49 ± 0.70 | |

| Computed XlogP | -4.1 | [1] |

| CAS Number | 38665-10-0 | [1] |

Biological Activity and Mechanism of Action

Validoxylamine A is a highly potent and specific competitive inhibitor of trehalase (EC 3.2.1.28), an enzyme that catalyzes the hydrolysis of trehalose into two molecules of glucose.[3][4] Trehalose is a crucial energy source in many fungi and insects, but not in mammals, making trehalase an attractive target for fungicides and insecticides.[5]

Validamycin A, the commercially used fungicide, acts as a prodrug. It is transported into the target fungal or insect cells and is then hydrolyzed by intracellular β-glucosidases to release the active inhibitor, Validoxylamine A.[5][6] Validoxylamine A then binds to the active site of trehalase, preventing the breakdown of trehalose and leading to a depletion of glucose, which is essential for cellular processes. This disruption of energy metabolism ultimately inhibits growth and can lead to cell death.[7]

The inhibitory potency of Validoxylamine A is significantly higher than that of its parent compound, Validamycin A. For instance, against insect trehalase, Validoxylamine A exhibits a Ki value of 4.3 x 10⁻¹⁰ M.[4] For termites, the IC₅₀ of Validoxylamine A against trehalase is 14.73 mg/L, with a Ki of 3.2 x 10⁻⁶ mol/L.[6]

Recent studies suggest that the mechanism of action of Validamycin A, and by extension Validoxylamine A, may extend beyond trehalase inhibition. Transcriptome analysis in Rhizoctonia cerealis indicated that validamycin treatment also affects the MAPK signaling pathway and ribosome biogenesis.[8]

Experimental Protocols

Chemical Synthesis of (+)-Validoxylamine A

The total synthesis of (+)-Validoxylamine A has been achieved and constitutes a formal total synthesis of the antibiotic Validamycin A.[5] A key strategy involves the selective deoxygenation of a (+)-validoxylamine B derivative. The synthesis is a multi-step process requiring expertise in organic synthesis. A generalized workflow is presented below, based on reported synthetic routes.[5][9]

Workflow for the Total Synthesis of (+)-Validoxylamine A:

A detailed, step-by-step protocol would require consulting the primary literature for specific reagents, reaction conditions, and purification methods for each intermediate.[5][9]

Isolation and Purification from Streptomyces hygroscopicus

Validoxylamine A can be isolated from the fermentation broth of Streptomyces hygroscopicus.[10] The following is a general protocol for its extraction and purification.

Materials:

-

Fermentation broth of Streptomyces hygroscopicus

-

Cation exchange resin (e.g., Dowex 50WX8)

-

Anion exchange resin (e.g., Dowex 1X2)

-

Ammonia solution

-

Acetic acid

-

Ethanol

-

Silica gel for column chromatography

-

HPLC system

Protocol:

-

Cell Removal: Centrifuge the fermentation broth to separate the mycelia from the supernatant.

-

Cation Exchange Chromatography: Adjust the pH of the supernatant to acidic (e.g., pH 2-3 with acetic acid) and apply it to a cation exchange column. Wash the column with deionized water to remove neutral and acidic compounds. Elute the bound basic compounds, including Validoxylamine A, with a dilute ammonia solution.

-

Anion Exchange Chromatography: Apply the eluate from the previous step to an anion exchange column to further remove acidic impurities.

-

Silica Gel Chromatography: Concentrate the fractions containing Validoxylamine A and apply them to a silica gel column. Elute with a suitable solvent system (e.g., a gradient of ethanol in a non-polar solvent) to separate Validoxylamine A from other related compounds.

-

HPLC Purification: For final purification, use a preparative HPLC system with a suitable column (e.g., C18) and a mobile phase of acetonitrile and water with a suitable buffer.[11]

Workflow for Isolation and Purification:

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A complex spectrum with multiple overlapping multiplets in the region of 3.0-4.5 ppm corresponding to the numerous methine and methylene protons on the two cyclitol rings. Signals for the hydroxyl protons would be broad and their chemical shifts dependent on the solvent and concentration.

-

¹³C NMR: Signals for the 14 carbon atoms would appear in the region of 60-85 ppm for the carbons bearing hydroxyl groups and the aminocyclitol carbons.

Mass Spectrometry (MS)

The exact mass of Validoxylamine A is 335.15801676 Da.[1] In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ at m/z 336.1653 would be expected as the base peak. Fragmentation would likely involve the loss of water molecules from the multiple hydroxyl groups and cleavage of the C-N bond linking the two cyclitol rings.

Infrared (IR) Spectroscopy

The IR spectrum of Validoxylamine A would be characterized by the following absorption bands:

-

O-H stretch: A very broad and strong band in the region of 3200-3600 cm⁻¹ due to the numerous hydroxyl groups and intermolecular hydrogen bonding.

-

N-H stretch: A moderate band around 3300-3500 cm⁻¹ for the secondary amine.

-

C-H stretch: Bands just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the cyclitol rings.

-

C-O stretch: Strong bands in the region of 1000-1200 cm⁻¹ due to the C-O single bonds of the hydroxyl groups.

Conclusion

Validoxylamine A is a scientifically significant molecule due to its potent and specific inhibition of trehalase, a key enzyme in many pathogenic fungi and insect pests. Understanding its chemical properties, biological activity, and methods for its synthesis and isolation is crucial for the development of new and effective agrochemicals and potentially for therapeutic applications. This technical guide provides a foundational resource for researchers in these fields, summarizing the current knowledge and providing practical experimental frameworks.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. Biosynthetic studies on validamycins. I. 1H and 13C NMR assignments of validamycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. academic.oup.com [academic.oup.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Total synthesis of (+)-validoxylamine G - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Structural and Functional Analysis of Validoxylamine A 7′-phosphate Synthase ValL Involved in Validamycin A Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Validoxylamine A as a Competitive Trehalase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Validoxylamine A is a potent competitive inhibitor of the enzyme trehalase, a critical enzyme in the metabolic pathways of numerous fungi and insects. By mimicking the structure of the natural substrate, trehalose, Validoxylamine A binds to the active site of trehalase, preventing the hydrolysis of trehalose into glucose. This inhibition leads to a cascade of metabolic disruptions, including energy depletion and interference with chitin biosynthesis, ultimately resulting in antifungal and insecticidal effects. This technical guide provides an in-depth analysis of the mechanism of action of Validoxylamine A, quantitative inhibition data, detailed experimental protocols, and visual representations of the key pathways and processes.

Core Mechanism of Action: Competitive Inhibition

Validamycin A, an aminoglycoside antibiotic, acts as a pro-drug that is transported into the target fungal or insect cell.[1] Intracellularly, enzymes such as β-glucosidase hydrolyze Validamycin A to produce the active inhibitor, Validoxylamine A.[2][3] Validoxylamine A is a pseudo-disaccharide that functions as a structural analogue of trehalose, the natural substrate for the trehalase enzyme (EC 3.2.1.28).[2][4]

As a competitive inhibitor, Validoxylamine A binds reversibly but strongly to the active site of trehalase.[2][5] This binding event physically obstructs the access of trehalose to the catalytic residues of the enzyme, thereby preventing its hydrolysis into two glucose molecules.[2] The high affinity of Validoxylamine A for the trehalase active site makes it a significantly more potent inhibitor than its precursor, Validamycin A.[2][4]

Quantitative Analysis of Inhibitory Activity

The potency of Validoxylamine A as a trehalase inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The Ki value represents the concentration of inhibitor required to produce half-maximum inhibition and is a measure of the inhibitor's binding affinity. Validoxylamine A consistently exhibits low nanomolar to picomolar Ki values, indicating extremely high binding affinity for trehalase.

| Compound | Target Enzyme | Organism | IC50 | Ki Value | Reference |

| Validamycin A | Trehalase | Rhizoctonia solani | 72 µM | - | [4] |

| Validoxylamine A | Trehalase | Rhizoctonia solani | 140 nM | 1.9 nM | [3][4] |

| Validoxylamine A | Trehalase | Spodoptera litura (Tobacco Cutworm) | - | 430 pM (4.3 x 10-10 M) | [4][5] |

| Validamycin A | Trehalase | Pig Kidney | 250 µM (2.5 x 10-4 M) | - | [6] |

| Validoxylamine A | Trehalase | Pig Kidney | 2.4 nM (2.4 x 10-9 M) | - | [6] |

Physiological Consequences of Trehalase Inhibition

The inhibition of trehalase by Validoxylamine A sets off a cascade of downstream metabolic effects that are detrimental to the target organism.

-

Trehalose Accumulation: The blockage of trehalose hydrolysis leads to a significant accumulation of intracellular trehalose.[2][7]

-

Glucose Depletion: Consequently, the organism is starved of glucose, a primary source of energy and carbon.[2]

-

Disruption of Chitin Biosynthesis: In insects and fungi, chitin synthesis is a vital process for cuticle formation and cell wall integrity. This pathway is heavily dependent on the glucose derived from trehalose hydrolysis. Inhibition of trehalase severely disrupts chitin synthesis, leading to morphological abnormalities and mortality.[2][3][7]

Experimental Protocols

Preparation of Validoxylamine A from Validamycin A (Acid Hydrolysis)

This protocol outlines the conversion of the pro-drug Validamycin A to the active inhibitor Validoxylamine A.[1][3]

Materials:

-

Validamycin A

-

1 M Sulfuric Acid (H₂SO₄)

-

Distilled water

-

Boiling water bath

-

pH meter

-

Cation-exchange chromatography setup

Procedure:

-

Dissolve Validamycin A in distilled water to a final concentration of 30% (w/v).[3]

-

Add an equal volume of 1 M H₂SO₄ to the Validamycin A solution.[1]

-

Heat the mixture in a boiling water bath for 1 hour to facilitate the hydrolysis of the glycosidic bond.[1][3]

-

Cool the reaction mixture to room temperature.

-

Neutralize the solution to approximately pH 5.0.[1]

-

Purify the resulting Validoxylamine A from the reaction mixture using cation-exchange chromatography.[1]

Trehalase Inhibition Assay (IC50 Determination)

This protocol describes a general method to determine the IC50 value of Validoxylamine A against a purified trehalase enzyme.

Materials:

-

Assay Buffer (e.g., 135 mM Citrate Buffer, pH 5.7)[1]

-

Purified trehalase enzyme solution (0.1 - 0.3 units/mL)[1]

-

Substrate Solution (e.g., 140 mM D-Trehalose in Assay Buffer)[1]

-

Serial dilutions of Validoxylamine A in Assay Buffer

-

Glucose quantification reagent (e.g., DNS reagent or a coupled enzyme assay kit like a glucose oxidase/peroxidase system)[2]

-

Microplate reader or spectrophotometer

-

Incubator (e.g., 37°C)

Procedure:

-

Prepare Inhibitor Dilutions: Create a serial dilution of Validoxylamine A in the Assay Buffer to cover a wide range of concentrations (e.g., from 1 µM to 1 pM).

-

Set up Reactions: In a microplate or reaction tubes, prepare the following for each inhibitor concentration, including a "no inhibitor" control:

-

Enzyme Solution

-

A specific volume of the corresponding Validoxylamine A dilution (or buffer for the control).

-

-

Pre-incubation: Pre-incubate the enzyme-inhibitor mixture for a set period (e.g., 10 minutes) at the desired temperature (e.g., 37°C).

-

Initiate Reaction: Add the Substrate Solution to each well/tube to start the reaction.

-

Incubation: Incubate for a fixed time (e.g., 15 minutes) at 37°C.[1]

-

Stop Reaction: Terminate the reaction, for example, by heat inactivation or by adding a stop reagent.[2]

-

Quantify Glucose: Measure the amount of glucose produced in each reaction using a suitable glucose quantification method.[2]

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration relative to the "no inhibitor" control (which represents 0% inhibition or 100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of Validoxylamine A that inhibits 50% of the trehalase activity.[1]

-

Conclusion

Validoxylamine A stands out as a highly potent and specific competitive inhibitor of trehalase. Its mechanism of action, rooted in its structural mimicry of trehalose, leads to significant metabolic disruption in target organisms like fungi and insects. The extensive quantitative and structural data available, coupled with well-defined experimental protocols, solidify its importance as a valuable tool for biochemical research and a foundational molecule for the development of novel, targeted antifungal and insecticidal agents. The absence of trehalose metabolism in mammals further enhances its profile as a safe and effective target for pest and disease management.[1][3]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Trehalase inhibitors, validoxylamine A and related compounds as insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Suppressing the activity of trehalase with validamycin disrupts the trehalose and chitin biosynthesis pathways in the rice brown planthopper, Nilaparvata lugens - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Validoxylamine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Validoxylamine A is a potent aminocyclitol inhibitor of the enzyme trehalase (EC 3.2.1.28). It is the active form of the agricultural fungicide and insecticide, validamycin A. This technical guide provides a comprehensive overview of the biological activity of Validoxylamine A, focusing on its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization. The information is intended to serve as a valuable resource for researchers in the fields of biochemistry, drug discovery, and agricultural science.

Validamycin A acts as a pro-drug, which is hydrolyzed by enzymes such as β-glucosidase within the target organism to release the highly active Validoxylamine A.[1][2] The primary molecular target of Validoxylamine A is trehalase, an enzyme responsible for the hydrolysis of trehalose into two glucose molecules. Trehalose is a crucial energy source and osmoprotectant in a wide range of organisms, including fungi, insects, and bacteria.[1] Due to the absence of trehalose metabolism in mammals, trehalase presents an attractive and specific target for the development of safe and effective antifungal and insecticidal agents.[1]

Mechanism of Action: Competitive Inhibition of Trehalase

Validoxylamine A functions as a potent competitive inhibitor of trehalase.[2][3][4] Its structure closely mimics that of the natural substrate, trehalose, allowing it to bind with high affinity to the active site of the enzyme.[1][2] This binding event is stabilized by a network of hydrogen bonds and hydrophobic interactions between Validoxylamine A and the amino acid residues within the enzyme's active site.[1] By occupying the active site, Validoxylamine A prevents the binding and subsequent hydrolysis of trehalose, leading to a disruption of energy metabolism and essential biosynthetic pathways, such as chitin synthesis, in the target organism.[1][5]

The inhibition of trehalase by Validoxylamine A has been shown to be highly specific. Studies have demonstrated no significant inhibitory activity against other glycosidases such as cellulase, pectinases, α-amylase, and α- and β-glucosidases.[5][6]

Quantitative Inhibition Data

The inhibitory potency of Validoxylamine A has been determined against trehalase from various organisms. The data, including inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), are summarized in the tables below.

| Target Organism | Enzyme Source | Inhibition Constant (Ki) | IC50 | Reference(s) |

| Rhizoctonia solani | Trehalase | 1.9 x 10⁻⁹ M (1.9 nM) | 140 nM | [5][6] |

| Insect | Trehalase | 4.3 x 10⁻¹⁰ M (0.43 nM) | - | [3][4] |

| Spodoptera litura | Trehalase | 43 nM | - | [6] |

| Termites | Trehalase | 3.2 µM | - | [6] |

| Compound | Target Organism/Enzyme | Inhibition Constant (Ki) | Reference(s) |

| Validoxylamine A | β-glucosidase (honeybee) | 1.32 mM (Kip) | [2] |

| Validamycin A | β-glucosidase (honeybee) | 5.01 mM (Kis) | [2] |

In Vivo Biological Activity

The potent in vitro inhibition of trehalase by Validoxylamine A translates to significant biological effects in vivo, primarily manifesting as antifungal and insecticidal activities.

| Target Organism | Assay | Dosage | Effect | Reference(s) |

| Spodoptera litura (tobacco cutworm) | Injection | 10 µ g/last instar larva | 100% mortality | [3][4] |

| Musca domestica (housefly) | Injection | 2.5 µ g/fly | Suppressed activity, 30% mortality in 2 days | [7] |

| Boettcherisca peregrina (fleshfly) | Injection | 2 µ g/fly | Decreased activity, no mortality | [7] |

| Calliphora nigribarbis (blowfly) | Injection | 5 µ g/fly | Stimulated flight activity | [7] |

| Aphis craccivora | - | LC50: 39.63 µmol L⁻¹ (for Validoxylamine A oleic acid ester) | Insecticidal activity | [5] |

| Target Organism | Assay | EC50 | Reference(s) |

| Rhizoctonia solani | Mycelial Growth Inhibition | 34.99 µmol L⁻¹ | [5] |

| Rhizoctonia solani | Mycelial Growth Inhibition | 0.01 µmol L⁻¹ (for a Validoxylamine A fatty acid ester derivative) | [5] |

Signaling Pathways

The primary signaling pathway disrupted by Validoxylamine A is the energy metabolism pathway dependent on trehalose hydrolysis. By inhibiting trehalase, Validoxylamine A leads to an accumulation of trehalose and a depletion of glucose, which is essential for cellular processes.[7] This disruption in energy supply can trigger a cascade of downstream effects, ultimately leading to cell growth inhibition and death.[8]

Recent studies have also suggested that the effects of trehalase inhibition may extend to other signaling pathways. For instance, in Rhizoctonia cerealis, treatment with validamycin (the precursor to Validoxylamine A) was found to affect genes related to the MAPK signaling pathway and ribosome synthesis.[9] This suggests that the biological consequences of trehalase inhibition may be more complex than initially understood, involving alterations in key cellular signaling networks that regulate growth and proliferation.

Experimental Protocols

Trehalase Activity Assay

A fundamental method to quantify the inhibitory effect of Validoxylamine A on trehalase involves measuring the rate of glucose production from the hydrolysis of trehalose.[10]

-

Reagent Preparation:

-

Assay Buffer: 135 mM Citrate Buffer, pH 5.7.[1]

-

Substrate Solution: 140 mM D-Trehalose dissolved in Assay Buffer.[1]

-

Enzyme Solution: Purified trehalase from the target organism diluted in Assay Buffer to a suitable concentration.

-

Inhibitor Solution: A series of concentrations of Validoxylamine A prepared in Assay Buffer.

-

-

Assay Procedure:

-

In a microplate well or reaction tube, a defined volume of the enzyme solution is pre-incubated with various concentrations of Validoxylamine A (or buffer for the control) for a specific period at a controlled temperature.

-

The enzymatic reaction is initiated by the addition of the trehalose substrate solution.

-

The reaction is allowed to proceed for a set time and then stopped, often by heat inactivation or the addition of a stopping reagent.

-

The amount of glucose produced is quantified using a suitable method, such as a glucose oxidase-peroxidase coupled assay, which results in a colorimetric change that can be measured spectrophotometrically.

-

-

Data Analysis:

-

The initial reaction velocities are calculated from the rate of glucose production.

-

To determine the mode of inhibition and the inhibition constant (Ki), kinetic data are collected at various substrate and inhibitor concentrations.

-

The data are then plotted using methods such as the Michaelis-Menten or Lineweaver-Burk plots to determine kinetic parameters like Vmax and Km in the presence and absence of the inhibitor. The Ki value is then calculated from these parameters.

-

For IC50 determination, the enzyme activity is measured at a fixed substrate concentration across a range of inhibitor concentrations. The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%.

-

Antifungal Activity Assay (Mycelial Growth Rate Method)

This in vitro assay is used to determine the efficacy of Validoxylamine A and its derivatives against filamentous fungi.[11]

-

Media and Compound Preparation:

-

Potato Dextrose Agar (PDA) is prepared and autoclaved.

-

Validoxylamine A is dissolved in a sterile solvent and added to the molten PDA at various final concentrations. The same volume of solvent is added to the control plates.

-

-

Inoculation and Incubation:

-

Mycelial discs of a specific diameter are taken from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani).

-

A single mycelial disc is placed at the center of each PDA plate (both control and those containing the test compound).

-

The plates are incubated at a suitable temperature (e.g., 25 ± 1 °C) for several days.[11]

-

-

Data Collection and Analysis:

-

The diameter of the fungal colony is measured at regular intervals until the mycelium in the control group reaches the edge of the plate.

-

The percentage of growth inhibition is calculated for each concentration of the compound relative to the control.

-

The EC50 (Effective Concentration 50), which is the concentration of the compound that causes a 50% reduction in mycelial growth, is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Insecticidal Activity Assay (Injection Method)

This in vivo assay assesses the insecticidal effect of Validoxylamine A when administered directly into the insect's body.[3][4]

-

Insect Rearing and Compound Preparation:

-

The target insect species (e.g., Spodoptera litura larvae) are reared under controlled laboratory conditions to a specific developmental stage (e.g., young last instar).

-

Validoxylamine A is dissolved in a suitable sterile solvent (e.g., insect saline) to the desired concentrations.

-

-

Injection Procedure:

-

A precise volume of the Validoxylamine A solution is injected into each larva using a micro-syringe. Control insects are injected with the solvent alone.

-

The injected larvae are then transferred to individual containers with a food source and maintained under controlled environmental conditions.

-

-

Data Collection and Analysis:

-

The larvae are observed daily for signs of toxicity, morphological abnormalities, and mortality.

-

Mortality counts are recorded at specific time points (e.g., 24, 48, 72 hours post-injection).

-

The percentage of mortality is calculated for each dose. From this data, values such as the LD50 (Lethal Dose 50) can be determined.

-

Conclusion

Validoxylamine A is a highly potent and specific competitive inhibitor of trehalase, a key enzyme in the metabolism of many fungi and insects. Its mechanism of action, centered on the disruption of energy supply, leads to significant antifungal and insecticidal activities. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers engaged in the study of trehalase inhibitors and the development of novel pest control agents. Further research into the broader impact of Validoxylamine A on cellular signaling pathways, such as the MAPK pathway, may reveal additional mechanisms contributing to its biological efficacy and open new avenues for its application.

References

- 1. benchchem.com [benchchem.com]

- 2. Preparation of trehalase inhibitor validoxylamine A by biocatalyzed hydrolysis of validamycin A with honeybee (Apis cerana Fabr.) beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trehalase inhibitors, validoxylamine A and related compounds as insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TREHALASE INHIBITORS, VALIDOXYLAMINE A AND RELATED COMPOUNDS AS INSECTICIDES [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Effect of a Trehalase Inhibitor, Validoxylamine A, on Three Species of Flies [jstage.jst.go.jp]

- 8. Structural and Functional Analysis of Validoxylamine A 7′-phosphate Synthase ValL Involved in Validamycin A Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

The Insecticidal Action of Validoxylamine A: A Technical Guide to its Core Mechanisms and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Validoxylamine A, a potent aminocyclitol glycoside, has emerged as a significant molecule in the exploration of novel insecticides. Its targeted and highly effective mode of action, centered on the inhibition of the essential insect enzyme trehalase, presents a compelling avenue for the development of next-generation pest management strategies. This technical guide provides an in-depth examination of the role of Validoxylamine A in insect mortality, detailing its mechanism of action, downstream physiological consequences, and comprehensive experimental protocols for its evaluation. Quantitative data from various studies are summarized, and key biological pathways and experimental workflows are visualized to facilitate a deeper understanding of its insecticidal properties.

Introduction

The continuous challenge of insecticide resistance and the growing demand for more specific and environmentally benign pest control solutions necessitate the identification of novel insecticidal targets. One such target is the enzyme trehalase, which is pivotal to insect physiology. Trehalose, a disaccharide of glucose, is the primary sugar in the hemolymph of most insects, playing a crucial role in energy metabolism, flight, chitin synthesis, and stress response. The enzyme trehalase catalyzes the hydrolysis of trehalose into two molecules of glucose, making this energy reserve available for cellular processes.

Validoxylamine A is a potent and competitive inhibitor of trehalase.[1][2] By blocking this enzyme, Validoxylamine A disrupts the insect's energy balance and essential physiological functions, ultimately leading to mortality. This guide explores the multifaceted role of Validoxylamine A as an insecticide, offering a technical resource for researchers engaged in the study and development of trehalase inhibitors for pest control.

Mechanism of Action: Trehalase Inhibition and its Consequences

The primary insecticidal activity of Validoxylamine A stems from its potent and specific inhibition of trehalase.

Competitive Inhibition of Trehalase

Validoxylamine A acts as a structural analog of trehalose, allowing it to bind with high affinity to the active site of the trehalase enzyme. This binding is competitive, meaning it directly competes with the natural substrate, trehalose, thereby preventing its hydrolysis into glucose.[2] The inhibition is highly potent, with reported inhibition constants (Ki) in the nanomolar range for various insect trehalases.[3]

Downstream Physiological Effects

The inhibition of trehalase by Validoxylamine A initiates a cascade of detrimental downstream effects:

-

Disruption of Energy Metabolism: By preventing the breakdown of trehalose, Validoxylamine A deprives the insect of its primary source of readily available energy. This energy deficit impacts numerous physiological processes, including flight, feeding, and overall mobility.

-

Impaired Chitin Synthesis: The glucose derived from trehalose hydrolysis is a crucial precursor for the synthesis of chitin, a vital component of the insect's exoskeleton and peritrophic membrane. Inhibition of trehalase leads to a reduction in chitin synthesis, resulting in molting defects, morphological abnormalities, and a compromised cuticle.[4]

-

Inhibition of Juvenile Hormone Biosynthesis and Vitellogenesis: Recent studies have revealed a more complex impact of trehalase inhibition. The energy deficit caused by Validoxylamine A can lead to a reduction in the biosynthesis of juvenile hormone (JH), a key regulator of insect development and reproduction.[1] This, in turn, can suppress vitellogenesis, the process of yolk protein formation, leading to reduced fecundity and oocyte development.[1]

Quantitative Data on Validoxylamine A Activity

The following tables summarize the quantitative data on the inhibitory and insecticidal activity of Validoxylamine A from various studies.

Table 1: In Vitro Inhibition of Trehalase by Validoxylamine A

| Insect Species | Enzyme Source | Inhibition Constant (Ki) | Reference |

| Spodoptera litura (Tobacco Cutworm) | Larval Homogenate | 4.3 x 10⁻¹⁰ M | [2] |

| Spodoptera litura | Not Specified | 43 nM | [3] |

Table 2: Insecticidal Activity of Validoxylamine A

| Insect Species | Application Method | Dose | Mortality | Reference | | --- | --- | --- | --- | | Spodoptera litura (Last Instar Larvae) | Injection | 10 µ g/larva | 100% |[2] | | Bombyx mori (Silkworm) | Not Specified | Not Specified | Lethal Activity Observed |[3] | | Mamestra brassicae (Cabbage Moth) | Not Specified | Not Specified | Lethal Activity Observed |[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the insecticidal properties of Validoxylamine A.

Insect Bioassay for Determination of Lethal Concentration (LC50)

This protocol outlines a general method for determining the LC50 of Validoxylamine A against a target insect species using a diet incorporation method.

Objective: To determine the concentration of Validoxylamine A that is lethal to 50% of a test population of insects.

Materials:

-

Validoxylamine A

-

Artificial diet for the target insect species

-

Rearing containers for insects

-

Acetone or other suitable solvent

-

Distilled water

-

Micropipettes

-

Beakers and flasks

-

Vortex mixer

-

Incubator or environmental chamber with controlled temperature, humidity, and photoperiod

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Validoxylamine A in a suitable solvent (e.g., distilled water or acetone).

-

Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of at least five concentrations. A control group with the solvent alone should also be prepared.

-

Diet Incorporation: Incorporate each concentration of Validoxylamine A into the artificial diet. Ensure thorough mixing to achieve a homogenous distribution.

-

Insect Exposure: Place a known number of insects (e.g., 20-30 larvae of a specific instar) into each rearing container with the treated diet.

-

Incubation: Maintain the insects under controlled environmental conditions suitable for the species.

-

Mortality Assessment: Record the number of dead insects at regular intervals (e.g., 24, 48, 72, and 96 hours). An insect is considered dead if it is unable to move when gently prodded with a fine brush.

-

Data Analysis: Correct for control mortality using Abbott's formula. Perform probit analysis on the mortality data to calculate the LC50 value and its 95% confidence limits.[5]

Trehalase Activity Inhibition Assay

This protocol describes a method to measure the inhibitory effect of Validoxylamine A on trehalase activity from insect tissue.

Objective: To quantify the inhibition of trehalase activity by Validoxylamine A in vitro.

Materials:

-

Insect tissue (e.g., fat body, midgut)

-

Homogenization buffer (e.g., 0.1 M phosphate buffer, pH 6.5)

-

Validoxylamine A

-

Trehalose solution (substrate)

-

Glucose oxidase-peroxidase (GOPOD) reagent for glucose quantification

-

Spectrophotometer

-

Microcentrifuge

-

Water bath

Procedure:

-

Enzyme Preparation:

-

Dissect the target tissue from the insect on ice.

-

Homogenize the tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 4°C to pellet cellular debris.

-

Collect the supernatant containing the trehalase enzyme.

-

-

Inhibition Assay:

-

Prepare a series of dilutions of Validoxylamine A in the homogenization buffer.

-

In separate microcentrifuge tubes, pre-incubate the enzyme extract with each concentration of Validoxylamine A (and a control with buffer only) for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the trehalose substrate to each tube.

-

Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at the optimal temperature for the enzyme.

-

Stop the reaction by heat inactivation (e.g., boiling for 5 minutes).

-

-

Glucose Quantification:

-

Centrifuge the tubes to pellet any precipitated protein.

-

Take an aliquot of the supernatant and add it to the GOPOD reagent.

-

Incubate at 37°C for a specified time (e.g., 20 minutes) to allow for color development.

-

Measure the absorbance at a specific wavelength (e.g., 505 nm) using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the amount of glucose produced in each reaction using a glucose standard curve.

-

Determine the percentage of trehalase inhibition for each concentration of Validoxylamine A relative to the control.

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. The inhibition constant (Ki) can be determined using Michaelis-Menten kinetics and Lineweaver-Burk plots.[1]

-

Chitin Content Assay

This protocol provides a method to measure the effect of Validoxylamine A on the chitin content in insects.

Objective: To quantify the chitin content in insects following treatment with Validoxylamine A.

Materials:

-

Insects (treated with Validoxylamine A and control)

-

Potassium hydroxide (KOH) solution

-

Ethanol

-

Sodium nitrite solution

-

Ammonium sulfamate solution

-

3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) solution

-

Ferric chloride (FeCl3) solution

-

Spectrophotometer

-

Heating block or water bath

Procedure:

-

Sample Preparation:

-

Homogenize whole insects or specific tissues in distilled water.

-

-

Chitin Hydrolysis:

-

Add KOH solution to the homogenate and heat to deacetylate the chitin to chitosan.

-

Cool the samples and add ethanol to precipitate the chitosan.

-

Centrifuge to pellet the chitosan and wash the pellet with ethanol.

-

-

Colorimetric Reaction:

-

Resuspend the pellet in water and add sodium nitrite to depolymerize the chitosan.

-

Add ammonium sulfamate to remove excess nitrous acid.

-

Add MBTH solution, which reacts with the depolymerized products.

-

Add FeCl3 solution to develop a colored complex.

-

-

Quantification:

-

Measure the absorbance of the solution at a specific wavelength (e.g., 650 nm).

-

Calculate the chitin content using a standard curve prepared with known amounts of glucosamine.

-

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the action of Validoxylamine A.

References

- 1. benchchem.com [benchchem.com]

- 2. Trehalase inhibitors, validoxylamine A and related compounds as insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Approaches and Tools to Study the Roles of Juvenile Hormones in Controlling Insect Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. entomoljournal.com [entomoljournal.com]

Validoxylamine A as a Plant Activator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Validoxylamine A, the bioactive core of the aminoglycoside antibiotic Validamycin A, is increasingly recognized for its potent role as a plant activator. Unlike traditional fungicides that directly target pathogens, Validoxylamine A stimulates the plant's innate immune system, priming it for a more robust and rapid defense response against a broad spectrum of pathogens. This technical guide provides an in-depth overview of the molecular mechanisms underpinning Validoxylamine A's activity, with a focus on its modulation of key defense signaling pathways. Quantitative data on its efficacy, detailed experimental protocols, and visual representations of the involved biological cascades are presented to support further research and development in this promising area of crop protection.

Introduction to Validoxylamine A

Validoxylamine A is an aminocyclitol and the core bioactive component of Validamycin A, an antibiotic produced by Streptomyces hygroscopicus.[1] While Validamycin A has been historically used as a fungicide, particularly against rice sheath blight caused by Rhizoctonia solani, its mode of action extends beyond direct antimicrobial activity. In the plant, Validamycin A is hydrolyzed by glycosidases to release Validoxylamine A, which then acts as a potent elicitor of plant defense responses.[1] This induced resistance is systemic and effective against both biotrophic and necrotrophic pathogens, making Validoxylamine A a valuable subject for the development of novel plant activators.

Mechanism of Action: A Dual-Pronged Defense Activation

Validoxylamine A enhances plant immunity by strategically modulating two of the most critical defense signaling pathways: the Salicylic Acid (SA) pathway and the Jasmonic Acid/Ethylene (JA/ET) pathway. The ability to induce both, often antagonistic, pathways is a key factor in its efficacy against a wide range of pathogens with different infection strategies.

The Salicylic Acid (SA) Signaling Pathway

The SA pathway is a cornerstone of plant defense, primarily against biotrophic and hemibiotrophic pathogens. Validoxylamine A treatment leads to the accumulation of SA and the subsequent expression of Pathogenesis-Related (PR) genes, such as PR-1, PR-2, and PR-5.[2] This response is crucial for establishing Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum immunity throughout the plant.

A critical component in the SA signaling cascade is the NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein. Research has demonstrated that the resistance induced by Validoxylamine A is largely dependent on NPR1. In Arabidopsis thaliana mutants lacking a functional NPR1 gene, the protective effects of Validoxylamine A against pathogens like Pseudomonas syringae are significantly diminished.[2][3]

The Jasmonic Acid/Ethylene (JA/ET) Signaling Pathway

The JA/ET pathway is predominantly involved in defense against necrotrophic pathogens and herbivorous insects. Validoxylamine A has been shown to trigger this pathway, leading to the expression of marker genes such as PDF1.2 (PLANT DEFENSIN 1.2). The activation of the JA/ET pathway is also dependent on NPR1, highlighting a complex crosstalk between these signaling networks.[2] Studies using Arabidopsis mutants have shown that the resistance to the necrotrophic fungus Botrytis cinerea induced by Validoxylamine A is compromised in jar1 (jasmonate resistant 1) and ein2 (ethylene insensitive 2) mutants, confirming the involvement of this pathway.[2]

Quantitative Data on Efficacy

The application of Validoxylamine A (often applied as its precursor, Validamycin A) elicits quantifiable physiological and molecular defense responses in plants.

Induction of Early Defense Responses

A hallmark of plant defense activation is the rapid production of Reactive Oxygen Species (ROS), often referred to as the "oxidative burst," and the deposition of callose at the site of potential pathogen entry.

Table 1: Effect of Validamycin A on ROS Burst and Callose Deposition in Arabidopsis thaliana

| Concentration of Validamycin A (µg/mL) | H₂O₂ Level (relative to control) | Callose Deposition (relative to control) |

| 1 | Increased | Increased |

| 10 | Markedly Increased | Markedly Increased |

| 100 | Markedly Increased | Markedly Increased |

Data interpreted from qualitative and semi-quantitative results presented in existing literature. Precise fold-changes are not consistently reported across studies.[2]

Upregulation of Defense-Related Gene Expression

Validoxylamine A treatment leads to the transcriptional upregulation of key defense-related genes.

Table 2: Relative Expression of Defense Marker Genes in Plants Treated with Validamycin A

| Gene | Pathway | Plant Species | Fold Change (relative to control) |

| PR-1 | SA | Arabidopsis thaliana, Tomato | Upregulated |

| PR-2 | SA | Arabidopsis thaliana, Tomato | Upregulated |

| PR-5 | SA | Arabidopsis thaliana, Tomato | Upregulated |

| PDF1.2 | JA/ET | Arabidopsis thaliana | Upregulated |

Note: Specific fold-change values are dependent on the concentration of Validoxylamine A, the timing of measurement post-treatment, and the specific plant-pathogen system. The data indicates a general trend of upregulation.

Induction of Phytoalexin Production

Phytoalexins are low molecular weight antimicrobial compounds that accumulate in plants after exposure to biotic or abiotic stress. Validoxylamine A treatment can enhance the production of these defense compounds.

Table 3: Effect of Validoxylamine A on Phytoalexin Accumulation in Rice

| Phytoalexin | Effect of Validoxylamine A Treatment |

| Sakuranetin | Increased Accumulation |

| Momilactone A | Increased Accumulation |

This is an anticipated effect based on the activation of defense pathways known to regulate phytoalexin biosynthesis. Direct quantitative data linking Validoxylamine A to specific phytoalexin levels is an area for further research.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Validoxylamine A as a plant activator.

Plant Material and Growth Conditions

-

Plant Species: Arabidopsis thaliana (e.g., ecotype Col-0) is a common model organism.

-

Growth Medium: Murashige and Skoog (MS) medium supplemented with sucrose and solidified with agar is standard for in vitro studies.

-

Growth Conditions: Plants are typically grown in a controlled environment with a 16-hour light/8-hour dark photoperiod at approximately 22-24°C.

Validoxylamine A Treatment

-

Preparation: Prepare a stock solution of Validamycin A (which will be converted to Validoxylamine A in planta) in sterile distilled water.

-

Application: For soil-grown plants, apply the solution as a soil drench or a foliar spray. For seedlings on agar plates, the compound can be added directly to the growth medium.

-

Concentrations: A range of concentrations should be tested, for example, 0, 1, 10, 50, and 100 µg/mL, to determine dose-dependent effects.

Reactive Oxygen Species (ROS) Burst Assay (Luminol-Based)

This protocol is adapted for detecting the production of H₂O₂ in leaf discs.

-

Sample Preparation: Use a cork borer to excise leaf discs from 4-5 week old Arabidopsis plants.

-

Incubation: Float the leaf discs in sterile water in a 96-well plate overnight in the dark to reduce wounding-induced ROS.

-

Assay Solution: Prepare a solution containing luminol (e.g., 100 µM) and horseradish peroxidase (e.g., 20 µg/mL).

-

Measurement: Replace the water with the assay solution containing the desired concentration of Validoxylamine A. Immediately measure luminescence using a plate reader. Measurements should be taken kinetically over a period of 60-90 minutes.

Callose Deposition Staining (Aniline Blue)

-

Sample Collection: Collect leaves from treated and control plants.

-

Fixing and Clearing: Submerge the leaves in a solution of ethanol and acetic acid (3:1 v/v) overnight to fix the tissue and remove chlorophyll.

-

Staining: Rehydrate the leaves through an ethanol series (e.g., 70%, 50%, 30%) and then wash with phosphate buffer (pH 8.0). Stain the leaves with 0.01% aniline blue in phosphate buffer for 1-2 hours in the dark.

-

Visualization: Mount the stained leaves on a microscope slide in 50% glycerol and observe under a UV epifluorescence microscope. Callose deposits will fluoresce bright yellow-green.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

RNA Extraction: Harvest leaf tissue from treated and control plants at specific time points after treatment and immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit or a standard protocol.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, the synthesized cDNA as a template, and gene-specific primers for the target defense genes (e.g., PR-1, PDF1.2) and a reference gene (e.g., Actin).

-

Data Analysis: Perform the qPCR on a real-time PCR system. Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways activated by Validoxylamine A.

Caption: Validoxylamine A signaling pathways.

References

An In-depth Technical Guide on the Structure-Activity Relationship of Validoxylamine A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Validoxylamine A is a potent competitive inhibitor of the enzyme trehalase, which is crucial for the metabolism of trehalose, a key energy source in many fungi and insects. This property makes Validoxylamine A and its derivatives promising candidates for the development of novel fungicides and insecticides. Understanding the structure-activity relationship (SAR) of Validoxylamine A is paramount for designing more effective and selective inhibitors. This technical guide provides a comprehensive overview of the SAR of Validoxylamine A, detailing quantitative inhibition data, experimental protocols for key assays, and visual representations of relevant pathways and workflows.

Validoxylamine A is the active form of the prodrug Validamycin A. In the target organism, Validamycin A is hydrolyzed by enzymes like β-glucosidase to release Validoxylamine A, which then exerts its inhibitory effect on trehalase.[1]

Structure-Activity Relationship of Validoxylamine A and its Analogs

The inhibitory potency of Validoxylamine A analogs is highly dependent on the nature and position of substituents on its core structure. The following table summarizes the available quantitative data on the trehalase inhibitory activity of Validoxylamine A and its derivatives.

| Compound/Analog | Modification | Target Organism/Enzyme | IC50 | Ki | Citation(s) |

| Validoxylamine A | - | Pig Kidney Trehalase | 2.4 x 10-9 M | - | [2] |

| Validoxylamine A | - | Insect Trehalase | - | 4.3 x 10-10 M | [3] |

| Validoxylamine A | - | Rhizoctonia solani Trehalase | 140 nM | 1.9 nM | [1] |

| Validamycin A | Glucosylated prodrug | Pig Kidney Trehalase | 2.5 x 10-4 M | - | [2] |

| Validamycin A | Glucosylated prodrug | Rhizoctonia solani Trehalase | 72 µM | - | [1] |

| 3-O-β-D-glucopyranosylvalidoxylamine A | Glucoside at C-3 | Rhizoctonia solani Trehalase | Activity not seriously lost | - | [4] |

| 6'-O-β-D-glucopyranosylvalidoxylamine A | Glucoside at C-6' | Rhizoctonia solani Trehalase | Complete loss of activity | - | [4] |

| Other mono-β-D-glucosides | Glucosides at various positions | Rhizoctonia solani Trehalase | Generally diminished activity | - | [4] |

Key SAR Insights:

-

The core Validoxylamine A structure is essential for high-potency inhibition. Validoxylamine A consistently demonstrates significantly lower IC50 and Ki values compared to its prodrug, Validamycin A.[1][2]

-

Glycosylation generally reduces activity. The attachment of a D-glucosyl residue to Validoxylamine A tends to decrease its inhibitory effect on trehalase.[4]

-

The position of substitution is critical. Substitution at the C-6' position of the valienamine moiety leads to a complete loss of trehalase inhibitory activity, suggesting this region is crucial for binding to the enzyme's active site. In contrast, substitution at the C-3 position of the validamine moiety is well-tolerated, indicating this position may be more amenable to modification for tuning pharmacokinetic properties.[4]

Experimental Protocols

Trehalase Activity Assay

A common method to determine trehalase activity and the inhibitory potency of compounds like Validoxylamine A involves measuring the amount of glucose produced from the enzymatic hydrolysis of trehalose.

Principle:

Trehalase catalyzes the following reaction: Trehalose + H₂O → 2 Glucose

The rate of glucose production is proportional to the trehalase activity. The concentration of the inhibitor required to reduce the enzyme activity by 50% is the IC50 value. The inhibition constant (Ki) can be determined from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition and the substrate concentration relative to the Michaelis constant (Km) are known.[5]

Typical Protocol:

-

Enzyme Preparation: A crude or purified trehalase enzyme preparation is obtained from the target organism (e.g., fungal mycelia, insect tissues).

-

Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., sodium acetate buffer, pH 5.5), a known concentration of trehalose (substrate), and the enzyme preparation.

-

Inhibitor Addition: For inhibition studies, varying concentrations of the test compound (e.g., Validoxylamine A or its analog) are added to the reaction mixture.

-

Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.

-

Reaction Termination: The enzymatic reaction is stopped, often by heat inactivation (e.g., boiling for 5-10 minutes).

-

Glucose Quantification: The amount of glucose produced is quantified using a suitable method, such as:

-

Glucose Oxidase-Peroxidase (GOPOD) Assay: This is a colorimetric method where glucose is oxidized by glucose oxidase to produce gluconic acid and hydrogen peroxide. The hydrogen peroxide then reacts with a chromogen in the presence of peroxidase to produce a colored product, which is measured spectrophotometrically.

-

Coupled Enzyme Assay: Glucose is phosphorylated by hexokinase to glucose-6-phosphate, which is then oxidized by glucose-6-phosphate dehydrogenase, leading to the reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is measured.

-

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Synthesis of Validoxylamine A Derivatives

The synthesis of Validoxylamine A analogs is crucial for exploring the SAR. A common strategy for creating derivatives, such as the mono-β-D-glucosides, involves a combination of chemical and microbial methods.

Example: Synthesis of 2-O-, 4-O-, 4'-O-, and 7'-O-β-D-glucopyranosylvalidoxylamine A

These compounds have been prepared by microbial β-glycosylation of Validoxylamine A using strains of Rhodotorula sp.[6]

Example: Semisynthesis of 7-O- and 6'-O-β-D-glucopyranosylvalidoxylamine A

A multi-step chemoenzymatic approach has been employed for these derivatives. For instance, the synthesis of the 7-O-glucoside involves the microbial formation of 7-O-β-D-glucopyranosylvalidamine, followed by chemical oxidation of the primary amine to a ketone, and subsequent coupling with valienamine.[6]

Signaling Pathways and Experimental Workflows

References

- 1. Validamycin Inhibits the Synthesis and Metabolism of Trehalose and Chitin in the Oriental Fruit Fly, Bactrocera dorsalis (Hendel) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Trehalase inhibitors, validoxylamine A and related compounds as insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insects | Free Full-Text | Validamycin Inhibits the Synthesis and Metabolism of Trehalose and Chitin in the Oriental Fruit Fly, Bactrocera dorsalis (Hendel) [mdpi.com]

Validoxylamine A Derivatives: A Technical Guide to Synthesis, Biological Activities, and Mechanisms of Action

Abstract